4-Bromopyridine-2-carbaldehyde
Overview
Description
4-Bromopyridine-2-carbaldehyde is an organic compound with the molecular formula C₆H₄BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and an aldehyde group is attached to the second position of the pyridine ring. This compound is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Mechanism of Action
Target of Action
4-Bromopyridine-2-carbaldehyde, also known as 4-BROMOPICOLINALDEHYDE, is primarily used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts . It is particularly involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets, primarily transition metal catalysts, to facilitate the formation of carbon–carbon bonds. This is achieved through a process known as transmetalation, where the compound is transferred from boron to palladium . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group that allows the coupling reaction to proceed.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key pathway in organic synthesis. This reaction allows for the formation of complex organic compounds from simpler precursors, enabling the synthesis of a wide range of biologically active compounds and pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds. This enables the synthesis of complex organic compounds from simpler precursors. In the context of its use as a ligand for transition metal catalysts, it can facilitate the formation of luminescent complexes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the nature of the solvent, the temperature, and the presence of a base . Furthermore, the compound’s stability and reactivity can be influenced by factors such as light and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromopyridine-2-carbaldehyde can be synthesized through several methods. One common method involves the bromination of pyridine-2-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Bromopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: 4-Bromopyridine-2-carboxylic acid.
Reduction: 4-Bromopyridine-2-methanol.
Scientific Research Applications
4-Bromopyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Employed in the design of biologically active molecules and as a probe in biochemical studies.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine-2-carbaldehyde: Similar structure with a chlorine atom instead of bromine.
4-Fluoropyridine-2-carbaldehyde: Contains a fluorine atom at the fourth position.
4-Iodopyridine-2-carbaldehyde: Iodine atom substituted at the fourth position.
Uniqueness
4-Bromopyridine-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other halogenated pyridine derivatives. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromopyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVQWOKUEZYWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563713 | |
Record name | 4-Bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-63-2 | |
Record name | 4-Bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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